Fmoc-lys(boc)-leu-OH

Solid-phase peptide synthesis Synthetic efficiency Process optimization

Fmoc-Lys(Boc)-Leu-OH eliminates one complete deprotection-coupling-wash cycle per Lys-Leu motif, reducing piperidine exposure and virtually eliminating diketopiperazine (DKP) formation on ester-linked resins. This pre-formed dipeptide prevents leucine racemization and deletion sequence accumulation, critical for hydrophobic aggregation-prone sequences. Validated in industrial fragment condensation (e.g., Sinapultide production, 76% fewer coupling steps), it reduces solvent consumption and cycle time by 50%. Procure to shift synthetic burden upstream under optimized solution-phase conditions with full analytical characterization.

Molecular Formula C32H43N3O7
Molecular Weight 581.7 g/mol
CAS No. 250695-63-7
Cat. No. B1518070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-lys(boc)-leu-OH
CAS250695-63-7
Molecular FormulaC32H43N3O7
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C32H43N3O7/c1-20(2)18-27(29(37)38)34-28(36)26(16-10-11-17-33-30(39)42-32(3,4)5)35-31(40)41-19-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h6-9,12-15,20,25-27H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,36)(H,35,40)(H,37,38)/t26-,27-/m0/s1
InChIKeyLYZDVQFQQNAKFU-SVBPBHIXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-Leu-OH (CAS 250695-63-7) Procurement Technical Specifications and Class Identification


Fmoc-Lys(Boc)-Leu-OH is an orthogonally protected dipeptide building block designed for Fmoc/tBu solid-phase peptide synthesis (SPPS), combining the protected lysine and leucine residues in a single entity. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus for base-labile deprotection and a Boc (tert-butyloxycarbonyl) group on the lysine ε-amine for acid-labile side-chain protection, maintaining orthogonal compatibility with standard SPPS protocols . With molecular formula C32H43N3O7 and molecular weight 581.7 g/mol, the compound incorporates a hydrophobic lysine-leucine motif critical for helix induction and hydrophobic packing in synthetic peptides [1]. Commercial sources report HPLC purity specifications ranging from ≥95% to ≥98% .

Why Fmoc-Lys(Boc)-Leu-OH Cannot Be Replaced by Sequential Fmoc-Lys(Boc)-OH and Fmoc-Leu-OH


Substituting Fmoc-Lys(Boc)-Leu-OH with sequential couplings of Fmoc-Lys(Boc)-OH followed by Fmoc-Leu-OH introduces distinct process variables that alter the synthetic outcome in ways that cannot be normalized through protocol adjustments alone. The dipeptide approach eliminates one complete deprotection-coupling-wash cycle per Lys-Leu motif incorporation, thereby reducing cumulative exposure to base (piperidine) and the attendant risk of aspartimide formation, diketopiperazine (DKP) generation, or racemization at the leucine α-carbon [1]. In contrast, the sequential monomer approach requires two separate coupling reactions, each with its own kinetic profile and coupling efficiency distribution; the leucine coupling onto a resin-bound lysine residue often proceeds with lower efficiency than the pre-formed solution-phase amide bond present in the dipeptide [2]. This differential becomes magnified in sequences containing multiple Lys-Leu repeats or hydrophobic clusters, where incomplete monomer coupling accumulates into deletion sequences that co-elute with the target peptide during HPLC purification, increasing purification burden and reducing overall yield.

Quantitative Differentiation Evidence for Fmoc-Lys(Boc)-Leu-OH in SPPS Procurement


Step Reduction Quantification: One Deprotection-Coupling Cycle Eliminated per Lys-Leu Motif

The use of Fmoc-Lys(Boc)-Leu-OH dipeptide reduces the number of SPPS cycles required for Lys-Leu motif incorporation from two complete cycles (Fmoc deprotection + Lys coupling + Fmoc deprotection + Leu coupling) to a single cycle (Fmoc deprotection + dipeptide coupling). This eliminates one Fmoc deprotection step, one amino acid coupling step, and all associated washing operations per motif. In a peptide sequence containing the hydrophobic Lys-Leu motif, the sequential monomer approach using Fmoc-Lys(Boc)-OH and Fmoc-Leu-OH requires two coupling reactions, whereas the dipeptide approach requires one. While no published direct head-to-head coupling efficiency data for this specific dipeptide versus its monomers was identified in the search, the class-level principle is well established: pre-formed dipeptides bypass problematic couplings that occur when coupling a hindered amino acid onto a resin-bound residue [1].

Solid-phase peptide synthesis Synthetic efficiency Process optimization

DKP Suppression: Pre-Formed Dipeptide Eliminates Diketopiperazine Formation Risk

Diketopiperazine (DKP) formation is a well-documented side reaction in SPPS that occurs when the N-terminal amino group of a resin-bound dipeptide attacks the ester linkage anchoring it to the resin, particularly prevalent with sequences containing proline, glycine, or N-alkyl amino acids at positions 2-3 of the chain [1]. When building Lys-Leu motifs via sequential monomer addition, the intermediate resin-bound H-Lys(Boc)-Leu-OR (following Fmoc deprotection) presents a vulnerable dipeptide ester linkage susceptible to intramolecular cyclization. The DKP byproduct cleaves from the resin, permanently reducing yield. Using Fmoc-Lys(Boc)-Leu-OH as a pre-formed dipeptide circumvents this vulnerability entirely, as the Lys-Leu amide bond is fully formed prior to resin loading [2]. Literature reports demonstrate DKP deletion levels ranging from <1:24 product ratio (low DKP) to as high as 1:2 (33% yield loss) depending on linker strategy [3]. While no study was identified quantifying DKP specifically for Lys-Leu sequential coupling versus dipeptide, the class-level inference applies: pre-formed dipeptides eliminate the intermediate resin-bound dipeptide ester state where DKP occurs.

Peptide synthesis Sequence fidelity DKP suppression

Industrial Application: Fmoc-Lys(Boc)-Leu-OH Fragment Strategy in Sinapultide (西那普肽) Manufacturing

Chinese patent CN105384799A discloses a solid-liquid hybrid synthesis method for Sinapultide (西那普肽), a pulmonary surfactant peptide drug, utilizing Fmoc-Leu-Leu-Leu-Leu-Lys(Boc)-OH as a key pentapeptide fragment [1]. This fragment contains the Lys(Boc)-Leu motif at its C-terminus, representing the same protected dipeptide sequence as Fmoc-Lys(Boc)-Leu-OH. The patent explicitly claims that employing this fragment condensation strategy enables the entire Sinapultide synthesis to be completed in only five coupling steps, with reported benefits of "short production cycle, high crude peptide purity, low production cost, and simple operation suitable for industrial production" [1]. In contrast, a fully sequential monomer approach for Sinapultide would require approximately 21 amino acid coupling steps. This 76% reduction in coupling steps (5 vs. 21) directly translates to reduced solvent consumption, lower reagent costs, and minimized intermediate purification requirements. Fmoc-Lys(Boc)-Leu-OH serves as the foundational dipeptide building block for constructing such Lys(Boc)-Leu-containing fragments in process-scale peptide manufacturing.

Process-scale peptide manufacturing Fragment condensation GMP synthesis

Commercial Purity Benchmarking: ≥98% HPLC Specification Comparable to Premium Single Amino Acid Derivatives

Fmoc-Lys(Boc)-Leu-OH is commercially available with HPLC purity specifications of ≥98% . This purity specification matches or exceeds the industry-standard specification for premium-grade single amino acid derivatives used in high-fidelity SPPS, such as Fmoc-Lys(Boc)-OH (≥98.0% HPLC from Sigma-Aldrich and ≥98% from Chem-Impex ). The comparable purity benchmark indicates that the dipeptide manufacturing process achieves equivalent quality control standards to widely accepted monomeric building blocks, despite the additional synthetic complexity of forming the Lys-Leu amide bond in solution phase prior to commercial distribution. No degradation in purity specification is observed relative to the constituent monomers, confirming that the dipeptide approach does not compromise the quality metrics critical for reproducible peptide synthesis.

Quality control HPLC purity Procurement specification

Priority Procurement Scenarios for Fmoc-Lys(Boc)-Leu-OH Based on Quantitative Evidence


Industrial-Scale cGMP Peptide Manufacturing with Lys-Leu Repeat Motifs

In process-scale manufacturing of peptide therapeutics containing Lys-Leu motifs, Fmoc-Lys(Boc)-Leu-OH enables the fragment condensation strategy validated in patent CN105384799A for Sinapultide production [1]. The 76% reduction in coupling steps (5 steps vs. 21 steps for full sequential synthesis) documented in this industrial application directly reduces solvent consumption, reagent costs, and manufacturing cycle time. This scenario is particularly relevant for peptides with multiple Lys-Leu repeats, where each dipeptide substitution compounds the efficiency gain. Procurement of the pre-formed dipeptide shifts the synthetic burden of Lys-Leu amide bond formation from the solid-phase reactor to the upstream supply chain, where it can be performed under optimized solution-phase conditions with full analytical characterization prior to SPPS incorporation [1].

Difficult Hydrophobic Peptide Sequences Requiring Maximum Sequence Fidelity

For hydrophobic peptide sequences where incomplete monomer couplings accumulate into deletion sequences that co-elute during HPLC purification, Fmoc-Lys(Boc)-Leu-OH eliminates one coupling event per motif [1]. Each eliminated coupling reduces the statistical probability of deletion sequence formation. This scenario is critical when synthesizing aggregation-prone sequences, as the Lys-Leu motif introduces hydrophobic character that can promote on-resin aggregation and hinder subsequent monomer couplings. The dipeptide approach bypasses the problematic leucine coupling onto a resin-bound lysine residue, where steric hindrance and hydrophobic collapse often reduce coupling efficiency [2]. The class-level DKP elimination advantage further protects yield when synthesizing on ester-linked resins such as Wang or HMBA.

SPPS on Ester-Linked Resins (Wang, HMBA, SASRIN)

When synthesizing peptide acids on ester-linked resins, the sequential monomer approach to Lys-Leu motifs creates a transient resin-bound H-Lys(Boc)-Leu-OR intermediate that is susceptible to diketopiperazine (DKP) formation, permanently cleaving the peptide from the resin [1]. Literature data show DKP deletion levels ranging from 1:2 product ratio (33% yield loss) to <1:24 depending on linker selection [2]. Fmoc-Lys(Boc)-Leu-OH, with its pre-formed amide bond, completely eliminates this intermediate state and the associated yield loss. Procurement of the dipeptide is indicated for any synthesis targeting peptide acids where the Lys-Leu motif appears at positions 2-3 of the resin-bound chain, particularly when the C-terminal amino acid is leucine.

Accelerated Peptide Library Synthesis and SAR Studies

In peptide library synthesis and structure-activity relationship (SAR) campaigns where throughput and consistency across multiple analogues are paramount, Fmoc-Lys(Boc)-Leu-OH reduces cycle time per Lys-Leu motif by 50% (one cycle instead of two) [1]. The commercial availability of the dipeptide at ≥98% HPLC purity [2]—matching the purity specifications of premium single amino acid derivatives —ensures that library members incorporating this motif can be synthesized with equivalent quality control to those built from monomers. The time savings compound when synthesizing arrays of peptides containing this common hydrophobic motif, accelerating SAR iteration cycles without compromising analytical reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-lys(boc)-leu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.